Selective Binding to CYP2A13 Over CYP2A6: A Quantified Isoform Discrimination
8-Chloroquinoline-2-carboxylic acid demonstrates a marked selectivity for the CYP2A13 isoform over the closely related CYP2A6 isoform. This discrimination is crucial in drug metabolism studies, where isoform-specific interactions can predict metabolic stability and potential drug-drug interactions [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | CYP2A6: 4500 nM; CYP2A13: 580 nM |
| Comparator Or Baseline | CYP2A6 binding affinity (Kd) = 4500 nM |
| Quantified Difference | ~7.8-fold lower Kd for CYP2A13, indicating significantly stronger binding to this isoform. |
| Conditions | Binding affinity assessed by type 1 interaction via absorbance change (379-387 nm increase, 414-420 nm decrease) using an unknown origin CYP enzyme preparation [1]. |
Why This Matters
This data quantifies a specific isoform selectivity that is not guaranteed for other quinoline-2-carboxylic acid derivatives, making this compound a valuable probe for studying CYP2A13-mediated metabolism and for SAR campaigns targeting this enzyme.
- [1] BindingDB. (2016). Binding affinity data for BDBM50101991 (8-chloroquinoline-2-carboxylic acid) to CYP2A6 and CYP2A13. View Source
